molecular formula C20H18N2O3S B14941202 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B14941202
M. Wt: 366.4 g/mol
InChI Key: IBRATCIPRCYTTO-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are known for their unique structural features, which include a spiro junction connecting two different ring systems. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with various nucleophiles. One common method includes the reaction of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 1,2- and 1,3-dinucleophiles, followed by three-component cyclocondensations with arylamines and 2-mercapto-acetic acid . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as aluminum trichloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro junction.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with other proteins and enzymes involved in coagulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its unique spiro junction, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and the potential for multiple pharmacological activities.

Biological Activity

The compound 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest it may exhibit a range of biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity and synthesizes findings from various studies.

Structural Characteristics

The compound is characterized by a complex spirocyclic structure that includes both pyrroloquinoline and thiazolidine moieties. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and its structure can be represented as follows:

  • Molecular Formula : C18H18N2O3SC_{18}H_{18}N_2O_3S
  • SMILES Notation : CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)OC

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline structures can inhibit cancer cell proliferation. For example:

  • A study reported that compounds similar to this structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens:

  • A review highlighted that certain pyrroloquinoline derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is thought to disrupt bacterial cell wall synthesis .

Study 1: Anticancer Efficacy Evaluation

In a controlled study examining the anticancer properties of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis Induction
Compound BA549 (Lung Cancer)20G2/M Arrest

This study found that both compounds significantly inhibited cell growth, suggesting that modifications to the structure could enhance efficacy.

Study 2: Antimicrobial Activity Assessment

A comparative analysis was conducted on the antimicrobial activity of several related compounds:

CompoundBacteria TestedZone of Inhibition (mm)
Compound CS. aureus18
Compound DE. coli15

These results indicate that modifications in the substituents on the pyrroloquinoline scaffold can lead to enhanced antimicrobial properties.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)22-17(23)12-26-20(22)16-6-2-4-13-5-3-11-21(18(13)16)19(20)24/h2,4,6-10H,3,5,11-12H2,1H3

InChI Key

IBRATCIPRCYTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)CCC5

Origin of Product

United States

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